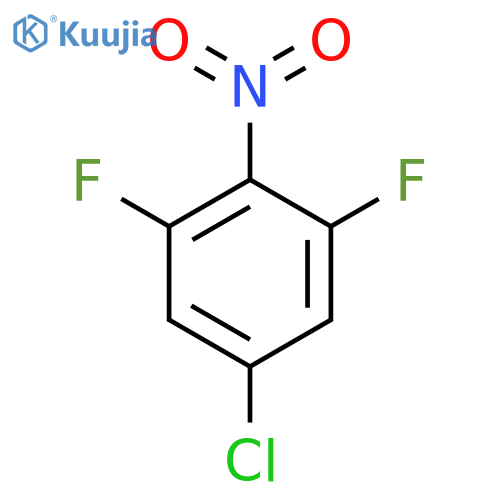

Cas no 136272-31-6 (5-chloro-1,3-difluoro-2-nitrobenzene)

136272-31-6 structure

商品名:5-chloro-1,3-difluoro-2-nitrobenzene

CAS番号:136272-31-6

MF:C6H2ClF2NO2

メガワット:193.535387516022

MDL:MFCD20039793

CID:2144983

PubChem ID:15162476

5-chloro-1,3-difluoro-2-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 5-chloro-1,3-difluoro-2-nitroBenzene

- 2,6-Difluoro-4-chloronitrobenzene

- 4-CHLORO-2,6-DIFLUORONITROBENZENE

- Benzene,5-chloro-1,3-difluoro-2-nitro

- Benzene, 5-chloro-1,3-difluoro-2-nitro-

- CL9019

- AM82884

- DB-346528

- AS-46172

- EN300-7420340

- CS-0113719

- XH0610

- MFCD20039793

- SY244020

- 136272-31-6

- AKOS025404094

- SCHEMBL26790702

- 895-832-1

- 5-chloro-1,3-difluoro-2-nitrobenzene

-

- MDL: MFCD20039793

- インチ: 1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H

- InChIKey: SYCSOTAABUJOHB-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C(C(=C(C=1[H])F)[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 192.97400

- どういたいしつりょう: 192.9742123g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 45.8

じっけんとくせい

- PSA: 45.82000

- LogP: 3.04960

5-chloro-1,3-difluoro-2-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07175-25g |

4-Chloro-2,6-difluoronitrobenzene |

136272-31-6 | 95% | 25g |

¥1601.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184359-10g |

5-Chloro-1,3-difluoro-2-nitrobenzene |

136272-31-6 | 98% | 10g |

¥1667 | 2023-04-15 | |

| Apollo Scientific | PC902118-1g |

4-Chloro-2,6-difluoronitrobenzene |

136272-31-6 | 95% | 1g |

£53.00 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184359-5g |

5-Chloro-1,3-difluoro-2-nitrobenzene |

136272-31-6 | 98% | 5g |

¥814 | 2023-04-15 | |

| TRC | C377803-100mg |

4-Chloro-2,6-difluoronitrobenzene |

136272-31-6 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | C377803-1g |

4-Chloro-2,6-difluoronitrobenzene |

136272-31-6 | 1g |

$98.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07175-1g |

4-Chloro-2,6-difluoronitrobenzene |

136272-31-6 | 95% | 1g |

¥159.0 | 2024-07-18 | |

| Enamine | EN300-7420340-10.0g |

5-chloro-1,3-difluoro-2-nitrobenzene |

136272-31-6 | 95% | 10.0g |

$341.0 | 2024-05-24 | |

| Enamine | EN300-7420340-25.0g |

5-chloro-1,3-difluoro-2-nitrobenzene |

136272-31-6 | 95% | 25.0g |

$807.0 | 2024-05-24 | |

| Enamine | EN300-7420340-50.0g |

5-chloro-1,3-difluoro-2-nitrobenzene |

136272-31-6 | 95% | 50.0g |

$1449.0 | 2024-05-24 |

5-chloro-1,3-difluoro-2-nitrobenzene 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

136272-31-6 (5-chloro-1,3-difluoro-2-nitrobenzene) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:136272-31-6)5-chloro-1,3-difluoro-2-nitrobenzene

清らかである:99%/99%/99%

はかる:10g/25g/100g

価格 ($):176.0/363.0/1427.0